3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C10H15ClN2O It is a derivative of pyridine, characterized by the presence of a chloro group, an ethoxypropyl group, and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Chlorination: Introduction of the chloro group at the desired position on the pyridine ring.
Alkylation: The ethoxypropyl group is introduced through an alkylation reaction.
Trifluoromethylation: The trifluoromethyl group is added using a suitable trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(3-ethoxypropyl)pyridin-2-amine: Lacks the trifluoromethyl group.
5-(trifluoromethyl)pyridin-2-amine: Lacks the chloro and ethoxypropyl groups.
Uniqueness
The presence of the chloro, ethoxypropyl, and trifluoromethyl groups in 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine makes it unique. These functional groups confer distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O/c1-2-18-5-3-4-16-10-9(12)6-8(7-17-10)11(13,14)15/h6-7H,2-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVHMOINGNXXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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